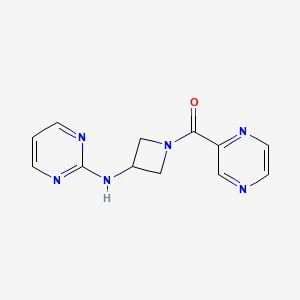
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” is a chemical compound that contains a bromophenyl group, a trifluoromethyl group, and a tetrazole group. The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromophenyl group would contribute to the aromaticity of the compound, while the trifluoromethyl group would introduce a degree of electronegativity due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromine atom in the bromophenyl group could potentially be a site of reactivity, as bromine is a good leaving group . The trifluoromethyl group could potentially influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, trifluoromethyl, and tetrazole groups could potentially influence properties such as the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Multifunctional Mononuclear Complexes
Research has focused on synthesizing multifunctional mononuclear complexes involving bisthienylethenes and cobalt(II) complexes, demonstrating slow magnetic relaxation and photochromic behavior. The study showcases the potential of substituents like the bromo group in influencing the crystal structure, magnetic relaxation, and photochromic properties of such complexes. This underscores the versatility of bromophenyl compounds in designing materials with specific electronic and optical functionalities (Cao, Wei, Li, & Gu, 2015).
Coordination Chemistry of Perfluoroaryl-1H-Tetrazoles
Efforts to synthesize fluorinated 5-aryl-1H-tetrazoles have led to the successful preparation of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole and their Cu complexes. This area of research reveals the significance of perfluoroaryl tetrazoles in coordination chemistry, offering insights into the structural and electronic properties of these complexes and their negligible superexchange between metal ions, which is crucial for understanding their magnetic and electronic behaviors (Gerhards et al., 2015).
Tetrazoles via Multicomponent Reactions
The synthesis of tetrazole derivatives through multicomponent reactions (MCRs) has been reviewed, highlighting the importance of tetrazole scaffolds in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. This research emphasizes the innovative synthetic pathways to access diverse tetrazole scaffolds, contributing to the advancement of pharmaceutical chemistry and materials science (Neochoritis, Zhao, & Dömling, 2019).
Inhibition Mechanism for Copper Corrosion
Investigations into the corrosion inhibition mechanism of 5-phenyltetrazole derivatives for copper in sulfuric acid medium have provided valuable insights into the protective capabilities of these compounds. This research not only showcases the effectiveness of such inhibitors in reducing corrosion but also contributes to the understanding of their adsorption behavior and interaction with metal surfaces, which is vital for the development of more efficient corrosion inhibitors (Tan et al., 2019).
Safety and Hazards
Orientations Futures
The study and application of “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” could potentially be a topic of future research, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential use in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJXGMBZLGERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

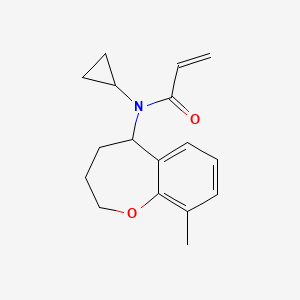
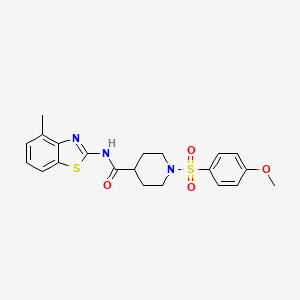
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)
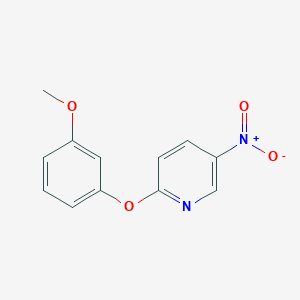
![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)
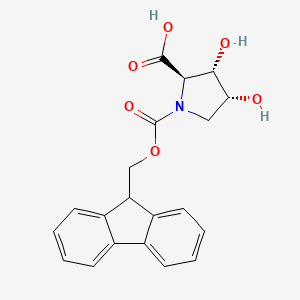
![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)
